molecular formula C12H4Cl4N2OS3 B2673888 2,5-dichloro-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]thiophene-3-carboxamide CAS No. 394228-04-7

2,5-dichloro-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]thiophene-3-carboxamide

Cat. No.: B2673888
CAS No.: 394228-04-7
M. Wt: 430.16
InChI Key: ABJCJNOCJZSDCW-UHFFFAOYSA-N
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Description

The compound “2,5-dichloro-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]thiophene-3-carboxamide” is a complex organic molecule that contains multiple functional groups, including two dichlorothiophene groups, a thiazole group, and a carboxamide group .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The dichlorothiophene rings are twisted compared to the pyrimidine-2 (1H)-thione rings with dihedral angles of 40.59 and 39.36° in the independent molecules . More detailed structural analysis would require advanced spectroscopic techniques or X-ray crystallography .

Scientific Research Applications

Heterocyclic Synthesis

Research in heterocyclic chemistry has demonstrated the synthesis and application of thiophene derivatives, including compounds structurally related to 2,5-dichloro-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]thiophene-3-carboxamide. These compounds are synthesized through reactions involving thiophene-2-carboxamide derivatives, showcasing their role in developing new antibiotic and antibacterial drugs due to their significant biological activities against Gram-positive and Gram-negative bacteria (Ahmed, 2007).

Anticancer Activity

Thiophene and thiazolyl-thiophene derivatives have been synthesized and evaluated for their anticancer activities. These compounds, through their structural diversity, have shown good inhibitory activity against various cancer cell lines, indicating their potential as therapeutic agents in cancer treatment (Atta & Abdel‐Latif, 2021).

Molecular Docking Studies

Some research has focused on the synthesis of thiophene derivatives with potential antimicrobial properties. These studies include molecular docking to predict the interaction of these compounds with biological targets, suggesting a method for designing drugs with improved efficacy against microbial infections (Spoorthy et al., 2021).

Synthesis and Biological Evaluation

There has been considerable interest in synthesizing novel compounds that incorporate thiophene and thiazole moieties, exploring their antimicrobial activities. These efforts have led to the development of compounds with promising antibacterial and antifungal properties, contributing to the search for new antimicrobial agents (Talupur et al., 2021).

Properties

IUPAC Name

2,5-dichloro-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Cl4N2OS3/c13-7-1-4(9(15)21-7)6-3-20-12(17-6)18-11(19)5-2-8(14)22-10(5)16/h1-3H,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABJCJNOCJZSDCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1C2=CSC(=N2)NC(=O)C3=C(SC(=C3)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Cl4N2OS3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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